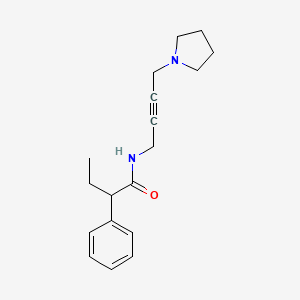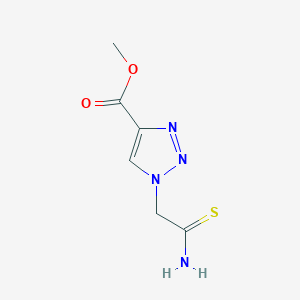
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate, also known as MCTC, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to exhibit anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate also exhibits good solubility in a range of solvents, making it suitable for use in various assays. However, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has some limitations, including its relatively low potency compared to other anti-inflammatory and anti-tumor agents.
Orientations Futures
There are several future directions for research on methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate. One area of interest is the development of more potent derivatives of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate with improved biological activity. Another area of interest is the investigation of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a potential treatment for various inflammatory and tumor-related diseases. Additionally, there is potential for the use of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a drug delivery system for various therapeutic agents.
Méthodes De Synthèse
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobutyronitrile with thiosemicarbazide to form 4-(aminomethyl)thiosemicarbazide. This intermediate is then reacted with methyl chloroformate to yield methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
IUPAC Name |
methyl 1-(2-amino-2-sulfanylideneethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-12-6(11)4-2-10(9-8-4)3-5(7)13/h2H,3H2,1H3,(H2,7,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHQUWAHUUDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


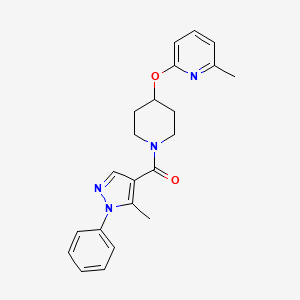
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)
![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
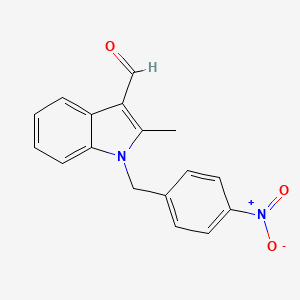
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)
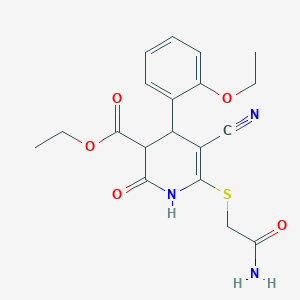
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)
